molecular formula C11H6Cl2N4O B11723379 1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B11723379
M. Wt: 281.09 g/mol
InChI Key: AJSCLMDWWAJKAE-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 2,4-dichlorophenyl group. The presence of chlorine atoms and the pyrazolo[3,4-d]pyrimidine scaffold endows the compound with diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable reagent, such as formic acid or triethyl orthoformate, to yield the desired pyrazolo[3,4-d]pyrimidin-4-one .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The presence of chlorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of chlorine atoms, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C11H6Cl2N4O

Molecular Weight

281.09 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C11H6Cl2N4O/c12-6-1-2-9(8(13)3-6)17-10-7(4-16-17)11(18)15-5-14-10/h1-5H,(H,14,15,18)

InChI Key

AJSCLMDWWAJKAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C3=C(C=N2)C(=O)NC=N3

Origin of Product

United States

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